REACTION_SMILES
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[CH2:1]([CH3:2])[O:3][c:4]1[c:5]([C:11](=[O:12])[O:13][CH2:14][CH3:15])[c:6](=[O:10])[nH:7][cH:8][cH:9]1.[Cl:32][CH2:33][Cl:34].[F:16][c:17]1[cH:18][cH:19][c:20]([B:23]([OH:24])[OH:25])[cH:21][cH:22]1.[cH:26]1[cH:27][cH:28][n:29][cH:30][cH:31]1>>[CH2:1]([CH3:2])[O:3][c:4]1[c:5]([C:11](=[O:12])[O:13][CH2:14][CH3:15])[c:6](=[O:10])[n:7](-[c:20]2[cH:19][cH:18][c:17]([F:16])[cH:22][cH:21]2)[cH:8][cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1c(OCC)cc[nH]c1=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OB(O)c1ccc(F)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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CCOC(=O)c1c(OCC)ccn(-c2ccc(F)cc2)c1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |